
Sodium;3-(dimethylamino)benzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;3-(dimethylamino)benzenesulfonic acid typically involves the diazotization of 3-(dimethylamino)aniline followed by coupling with benzenesulfonic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst .
Industrial Production Methods: Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding amine derivative under suitable conditions.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Sulfuric acid or chlorosulfonic acid for sulfonation reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the aromatic ring.
Reduction: Amino derivatives.
Substitution: Sulfonated aromatic compounds.
科学的研究の応用
Chemistry: Sodium;3-(dimethylamino)benzenesulfonic acid is widely used as a pH indicator in titrations and other analytical chemistry applications .
Biology: In biological research, it is used as a staining agent for various cellular components, aiding in the visualization of cell structures under a microscope .
Medicine: The compound is used in diagnostic assays to measure the pH of biological fluids, which is crucial for various medical diagnoses .
Industry: In the industrial sector, it is used in the manufacturing of dyes and pigments, as well as in the production of other chemical compounds .
作用機序
The mechanism of action of Sodium;3-(dimethylamino)benzenesulfonic acid as a pH indicator involves the protonation and deprotonation of the dimethylamino group. In acidic conditions, the compound is protonated, leading to a red color. In basic conditions, it is deprotonated, resulting in a yellow color . The molecular targets are the hydrogen ions (H+) in the solution, and the pathway involves the reversible protonation and deprotonation of the compound .
類似化合物との比較
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar chemical properties but lacks the dimethylamino group.
Sulfanilic acid: Another aromatic sulfonic acid used in the synthesis of azo dyes.
Uniqueness: Sodium;3-(dimethylamino)benzenesulfonic acid is unique due to its dual functionality as both a sulfonic acid and an azo dye. This dual functionality allows it to act as a versatile pH indicator and a staining agent, making it valuable in both analytical chemistry and biological research .
特性
CAS番号 |
5437-65-0 |
|---|---|
分子式 |
C8H11NNaO3S+ |
分子量 |
224.23 g/mol |
IUPAC名 |
sodium;3-(dimethylamino)benzenesulfonic acid |
InChI |
InChI=1S/C8H11NO3S.Na/c1-9(2)7-4-3-5-8(6-7)13(10,11)12;/h3-6H,1-2H3,(H,10,11,12);/q;+1 |
InChIキー |
RPHORBROIXFYBI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=CC=C1)S(=O)(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


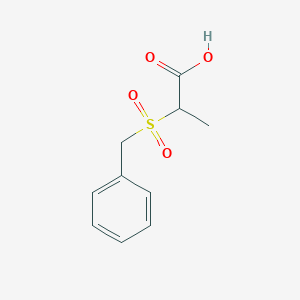
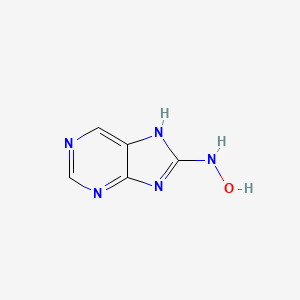

![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)

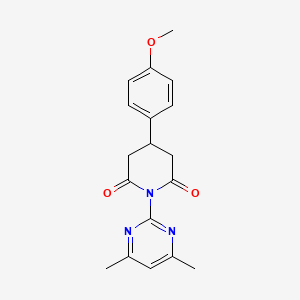
![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)
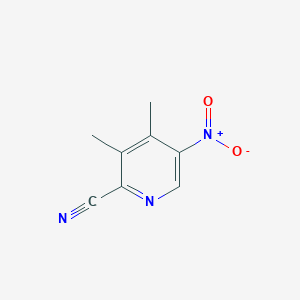

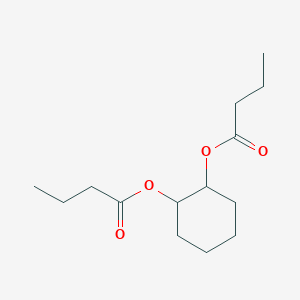

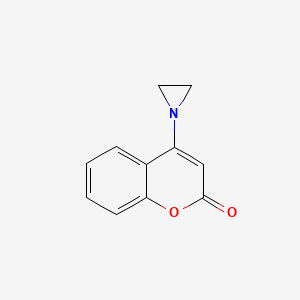
![N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B13997721.png)

